molecular formula C21H23F3N2O2 B2884233 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1796970-73-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Número de catálogo B2884233
Número CAS: 1796970-73-4
Peso molecular: 392.422
Clave InChI: APWGLARICLTBLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the regulation of B-cell receptor signaling and T-cell receptor signaling, respectively.

Mecanismo De Acción

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide inhibits BTK and ITK by binding to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and T-cell receptor signaling, which are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Inhibition of BTK and ITK by this compound leads to several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. It also leads to modulation of the tumor microenvironment, including inhibition of angiogenesis and recruitment of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its ability to synergize with other anticancer agents, and its favorable pharmacokinetic properties. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and other BTK/ITK inhibitors. These include the evaluation of their efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cells, and the development of biomarkers to predict response to therapy. Additionally, the identification of new targets and pathways involved in B-cell receptor signaling and T-cell receptor signaling could lead to the development of novel combination therapies for the treatment of cancer.

Métodos De Síntesis

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(3-methoxypyrrolidin-1-yl)aniline, which is then coupled with 3-(4-(trifluoromethyl)phenyl)propanoic acid to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent antitumor activity both in vitro and in vivo, and to synergize with other anticancer agents such as rituximab and lenalidomide. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

Propiedades

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWGLARICLTBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.